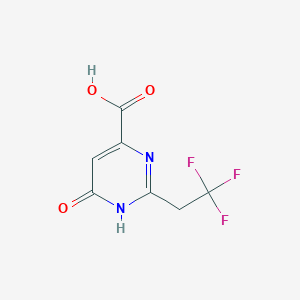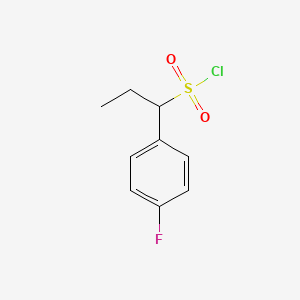
8-Bromo-5-fluoroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-fluoroquinolin-3-amine: is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 5th positions, respectively, and an amine group at the 3rd position. The unique substitution pattern on the quinoline ring imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoroquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, a reaction sequence might start with 2-bromo-5-fluoroaniline, which undergoes cyclization and subsequent functional group transformations to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as controlled temperature and pressure, are crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-5-fluoroquinolin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of biaryl compounds, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 8-Bromo-5-fluoroquinolin-3-amine is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. The presence of halogens and an amine group enhances its interaction with biological targets, making it a candidate for drug development .
Industry: The compound finds applications in the development of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules used in these industries .
Mécanisme D'action
The mechanism of action of 8-Bromo-5-fluoroquinolin-3-amine in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking bacterial cell division and leading to cell death.
Comparaison Avec Des Composés Similaires
- 3-Bromo-8-fluoroquinolin-6-amine
- 5-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Bromo-5-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of properties that can be exploited in various applications. For example, the presence of both bromine and fluorine atoms can enhance its binding affinity to biological targets, making it more effective in certain medicinal applications .
Propriétés
IUPAC Name |
8-bromo-5-fluoroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNPOXZJMWOPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)


![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)
